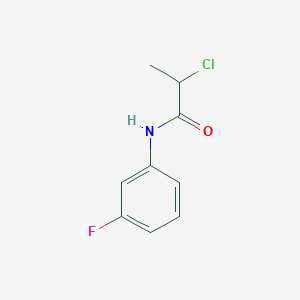

2-chloro-N-(3-fluorophenyl)propanamide

Description

Properties

IUPAC Name |

2-chloro-N-(3-fluorophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO/c1-6(10)9(13)12-8-4-2-3-7(11)5-8/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXUKJYCXBVIJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC(=CC=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation of 3-Fluoroaniline Derivatives with 2-Chloropropionyl Chloride

Method Overview:

This approach involves the acylation of 3-fluoroaniline with 2-chloropropionyl chloride in the presence of a base such as triethylamine, typically in dichloromethane (DCM) as the solvent. The process proceeds under mild conditions at room temperature, facilitating the formation of the desired amide.

Reaction Scheme:

$$

\text{3-Fluoroaniline} + \text{2-Chloropropionyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{2-Chloro-N-(3-fluorophenyl)propanamide}

$$

- Reagents: 3-fluoroaniline, 2-chloropropionyl chloride, triethylamine

- Solvent: Dichloromethane

- Conditions: Stirring at room temperature for 16 hours

- Yield: Approximately 99%

- Purification: Recrystallization or column chromatography

Research Data:

Preparation of similar amides, such as N-4'-fluorophenyl-2-chloropropanamide, demonstrates high yields and purity under these conditions, confirming the robustness of this method.

Halogenation of Corresponding Amides

Method Overview:

In cases where the amide is initially synthesized without the chlorine atom, halogenation can be achieved via controlled chlorination of the corresponding amide or precursor. This involves reagents like N-chlorosuccinimide (NCS) or phosphorus oxychloride (POCl₃), typically under reflux conditions.

Reaction Scheme:

$$

\text{N-(3-fluorophenyl)propanamide} \xrightarrow{\text{NCS, reflux}} \text{this compound}

$$

- Reagents: NCS, solvent (e.g., acetonitrile)

- Conditions: Reflux for 4–6 hours

- Yield: Moderate to high, depending on reaction control

- Notes: Excess NCS should be carefully removed to prevent over-chlorination

Research Data:

Chlorination of amides is a well-documented method, providing a straightforward route to incorporate the chlorine atom selectively at the α-position.

Direct Synthesis via Friedel–Crafts Acylation

Method Overview:

An alternative route involves the Friedel–Crafts acylation of 3-fluoroaniline derivatives using 2-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This method allows for regioselective acylation on aromatic rings, followed by chlorination if necessary.

Reaction Scheme:

$$

\text{3-Fluoroaniline} + \text{2-Chloropropionyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound}

$$

- Reagents: 3-fluoroaniline, 2-chloropropionyl chloride, AlCl₃

- Solvent: Dichloromethane or nitrobenzene

- Conditions: Cold conditions (0°C) initially, then warmed to room temperature

- Yield: Variable, often high with optimized conditions

Research Data:

This classical method is effective but requires careful control of reaction parameters to avoid polyacylation or side reactions.

Data Table Summarizing Preparation Methods

| Method | Reagents | Solvent | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Acylation with 2-chloropropionyl chloride | 3-fluoroaniline, 2-chloropropionyl chloride, triethylamine | DCM | Room temperature, 16 hr | ~99% | Most straightforward |

| Halogenation of amide | NCS, amide precursor | Acetonitrile | Reflux | Moderate to high | Requires purification |

| Friedel–Crafts acylation | 3-fluoroaniline, 2-chloropropionyl chloride, AlCl₃ | Dichloromethane | 0°C to room temp | Variable | Regioselective |

Research Findings and Considerations

Reaction Optimization:

The acylation method (Method 1) is preferred for high yield and purity, especially when using an excess of triethylamine to scavenge HCl byproduct.Purity and Characterization:

Final compounds are typically characterized by NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm structure and purity, with yields often exceeding 90%.Safety and Environmental Notes:

Handling chlorinating agents like 2-chloropropionyl chloride requires appropriate safety measures due to their corrosive nature. Solvent choice impacts environmental footprint and reaction efficiency.Scalability: The acylation method is scalable for gram-scale synthesis, suitable for further pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-fluorophenyl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride or other strong reducing agents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

Substitution: Formation of substituted amides or thioamides.

Reduction: Formation of corresponding amines.

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Synthesis Overview

| Step | Description |

|---|---|

| Starting Materials | 3-Fluoroaniline, 2-Chloropropanoyl chloride |

| Reagents | Triethylamine (base) |

| Conditions | Controlled temperature and atmosphere |

| Purification | Recrystallization or chromatography |

Scientific Research Applications

The applications of 2-chloro-N-(3-fluorophenyl)propanamide span several domains:

Medicinal Chemistry

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antibacterial and antifungal properties. Its halogenated structure is believed to enhance its efficacy against various bacterial strains.

- Anticancer Potential : In vitro studies have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of similar structures have been tested against prostate cancer cell lines (LNCaP and PC-3), demonstrating varying degrees of potency.

Chemical Biology

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in various biochemical pathways. This mechanism of action may provide insights into therapeutic targets for diseases.

- Modulation of Receptors : Research indicates that it can act as a modulator for certain receptors, potentially influencing signaling pathways critical for cellular function.

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Properties : A comparative study demonstrated that compounds with similar halogen substitutions often show enhanced activity against Gram-positive and Gram-negative bacteria.

| Compound | Minimum Inhibitory Concentration (MIC) µM | Bacterial Strain |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | 4.69 | Bacillus subtilis |

| Compound B | 22.9 | Escherichia coli |

- Anticancer Activity : Case studies reveal that structural modifications can significantly affect the anticancer potency of related compounds. For example, one derivative exhibited an IC50 value of 10.20 µM against LNCaP cells.

Antimicrobial Efficacy Study

A study evaluated various halogenated compounds against common pathogens, revealing that those with chlorine or fluorine substituents had lower MIC values, indicating enhanced antimicrobial activity due to these modifications.

Anticancer Study

In vitro investigations demonstrated that derivatives similar to this compound could inhibit growth in cancer cell lines such as LNCaP and PC-3. The study noted a direct correlation between structural modifications and the potency of anticancer effects.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-fluorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Substituent Effects on Physicochemical Properties

- In contrast, the 2-fluorophenyl isomer () exhibits distinct crystal packing due to altered hydrogen-bonding interactions (N–H⋯O chains along [101] direction) . 4-Methylphenyl substitution () increases hydrophobicity, as shown by solubility studies in non-polar solvents like hexane .

Halogenation Patterns :

- Dual Halogens : 3-Chloro-N-(3-chloro-4-fluorophenyl)propanamide () introduces both chloro and fluoro groups, which could enhance binding to biological targets via halogen bonds.

- Trifluoromethyl Groups : The strong electron-withdrawing effect of -CF₃ () significantly boosts lipophilicity, a critical factor in drug permeability .

Biological Activity

2-Chloro-N-(3-fluorophenyl)propanamide, a compound with the molecular formula C₉H₉ClFNO and a molecular weight of approximately 201.63 g/mol, has garnered attention due to its diverse biological activities. This article explores its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a propanamide backbone with chlorine and fluorine substituents on the phenyl ring. These halogen substitutions are significant as they influence the compound's reactivity and biological activity. The presence of fluorine is particularly noteworthy due to its electronegativity and ability to enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : The compound has been investigated for its efficacy against various bacterial strains. Preliminary studies suggest it may possess significant antibacterial and antifungal properties.

- Anticancer Activity : Some studies have explored its potential in inhibiting cancer cell proliferation, indicating promise as an anticancer agent.

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of related compounds, demonstrating that halogenated derivatives often show enhanced activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 4.69 µM to 22.9 µM against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µM) | Bacterial Strain |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | 4.69 | Bacillus subtilis |

| Compound B | 22.9 | E. coli |

Case Studies

- Anticancer Study : In vitro studies have shown that derivatives of similar structures can inhibit cancer cell lines such as LNCaP and PC-3 with varying IC50 values. For example, one derivative demonstrated an IC50 of 10.20 µM in LNCaP cells, suggesting that structural modifications can significantly affect potency .

- Antimicrobial Efficacy : A comparative study evaluated several halogenated compounds against common pathogens. The results indicated that compounds with chlorine or fluorine substituents often had lower MIC values, suggesting enhanced antimicrobial activity due to these modifications .

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : The synthesis begins with commercially available starting materials that include chlorinated aromatic compounds.

- Reagents : Common reagents may include acyl chlorides or amines under controlled conditions to facilitate substitution reactions.

- Purification : Post-synthesis, the compound is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-chloro-N-(3-fluorophenyl)propanamide, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution between 3-fluoroaniline and 2-chloropropanoyl chloride. Key steps include:

- Reagent Purification : Use dry solvents (e.g., THF or DCM) to minimize hydrolysis of the acyl chloride.

- Temperature Control : Maintain reactions at 0–5°C during initial mixing to suppress side reactions, followed by gradual warming to room temperature .

- Work-up : Extract the product using ethyl acetate and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yields (~37%) can be improved by optimizing stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and employing inert atmospheres .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 338.2 [M + H]+) confirms molecular weight and isotopic patterns .

- NMR : -NMR (CDCl) identifies aromatic protons (δ 7.2–7.5 ppm, meta-fluorine coupling) and the amide NH (δ 8.1–8.3 ppm). -NMR distinguishes carbonyl (C=O, δ ~165 ppm) and chlorinated carbons (δ ~45 ppm) .

- FT-IR : Strong absorbance at ~1650 cm (amide C=O stretch) and ~1540 cm (N-H bend) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .

- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent moisture absorption and degradation .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as halogenated waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, such as fluorine atom displacement?

- Methodological Answer :

- Data Collection : Use a Bruker APEXII diffractometer with Cu-Kα radiation (λ = 1.54178 Å) at 293 K. Apply multi-scan absorption corrections (e.g., SADABS) .

- Structure Solution : Refine using SHELXL (via Olex2 interface). For disordered fluorine atoms, model split positions with occupancy ratios (e.g., 0.574:0.426) and constrain thermal parameters .

- Validation : Check for short contacts (e.g., C–H⋯O interactions) and hydrogen-bonded motifs (e.g., N–H⋯O chains along [101]) using Mercury software .

Q. What strategies analyze hydrogen-bonding networks in halogenated propanamide crystals, and how do they influence supramolecular assembly?

- Methodological Answer :

- Topology Analysis : Map hydrogen bonds (e.g., N–H⋯O, C–H⋯O) with PLATON. For this compound, the amide group forms C(4) chains via N–H⋯O interactions, while C–H⋯O contacts stabilize layer packing .

- DFT Calculations : Use Gaussian09 to compare experimental (X-ray) and theoretical bond lengths/angles. Fluorine’s electron-withdrawing effect shortens C–F bonds (~1.34 Å) and alters charge distribution .

Q. How can computational modeling predict the reactivity of chloro and fluoro substituents in electrophilic substitution reactions?

- Methodological Answer :

- DFT/Molecular Orbital Analysis : Calculate Fukui indices (Gaussian09) to identify nucleophilic/electrophilic sites. The para-fluorine directs electrophiles to meta positions, while the chloro group enhances acyl chloride reactivity .

- Solvent Effects : Simulate reaction pathways (e.g., SN2 at the chloro center) in polar aprotic solvents (ε = 20–40) using COSMO-RS. Higher dielectric constants stabilize transition states, reducing activation energy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.